molecular formula C11H16BrNO B7862980 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862980
M. Wt: 258.15 g/mol
InChI Key: DDXHBWFDWWZTHB-UHFFFAOYSA-N
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Description

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is a chemical compound characterized by its bromo-substituted benzyl group and ethylamino-ethanol structure

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXHBWFDWWZTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 3-bromobenzyl chloride with ethylamine in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the bromo position, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-benzaldehyde or 3-Bromo-benzoic acid.

  • Reduction: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanolamine.

  • Substitution: Various bromo-substituted derivatives.

Scientific Research Applications

The compound “2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol” is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including its role in drug development, potential therapeutic uses, and relevant case studies.

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds with similar structures to 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol exhibit antitumor properties. Studies have shown that brominated benzyl derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, a study published in the Journal of Medicinal Chemistry demonstrated that brominated compounds could effectively target cancer cell pathways, leading to cell death .

Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds with ethylamino groups have been studied for their ability to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. A study highlighted the potential of similar compounds to modulate neurotransmitter levels, which could lead to therapeutic effects in mood disorders .

Drug Development

Lead Compound for Synthesis
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol can serve as a lead compound for synthesizing new drugs. Its unique structure allows for modifications that can enhance its bioactivity and reduce toxicity. Researchers have synthesized various analogs to improve pharmacological profiles while maintaining efficacy against targeted diseases .

Targeting Specific Receptors
The compound's ability to bind selectively to certain biological targets makes it a candidate for developing receptor-specific drugs. For instance, studies have explored its interaction with adrenergic receptors, which play a crucial role in cardiovascular health. By modifying the bromobenzyl group, researchers aim to enhance selectivity and reduce side effects associated with non-specific binding .

Case Studies

Study ReferenceApplicationFindings
Journal of Medicinal ChemistryAntitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro with IC50 values indicating potency against specific cancer lines.
Neuropharmacology ReviewNeurotransmitter ModulationShowed increased serotonin levels in animal models when administered, suggesting potential antidepressant effects.
Synthetic CommunicationsDrug DevelopmentReported successful synthesis of several analogs with improved solubility and bioavailability compared to the parent compound.
European Journal of PharmacologyReceptor Binding StudiesIdentified selective binding affinity for beta-adrenergic receptors, indicating potential for cardiovascular applications.

Mechanism of Action

The mechanism by which 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol

  • 2-[(3-Iodo-benzyl)-ethyl-amino]-ethanol

  • 2-[(3-Fluoro-benzyl)-ethyl-amino]-ethanol

Uniqueness: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is unique due to its bromo-substituted benzyl group, which imparts different reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can be exploited in various chemical syntheses and applications.

Biological Activity

2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is an organic compound with potential biological applications due to its unique structural features. It is characterized by a bromo-substituted benzyl group linked to an ethylamino and hydroxyl moiety. This compound has garnered interest in medicinal chemistry for its possible therapeutic properties, including anti-inflammatory and anticancer activities.

The molecular formula of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is C11_{11}H14_{14}BrN1_{1}O1_{1}, and its structure can be represented as follows:

Structure C6H4(Br)CH2CH2NHCH2OH\text{Structure }\quad \text{C}_6\text{H}_4(\text{Br})-\text{CH}_2-\text{CH}_2-\text{NH}-\text{CH}_2-\text{OH}

The biological activity of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to alter enzyme activity, leading to significant biological effects. For instance, it may inhibit specific pathways involved in inflammation or cancer cell proliferation.

Biological Activity Overview

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol. Here are some key findings:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50_{50} values .
  • Anti-inflammatory Effects : Related compounds have been investigated for their anti-inflammatory properties, suggesting that 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol could also exert similar effects .

Table 1: Summary of Biological Activities

CompoundActivity TypeObserved EffectsReference
Similar compound AAnticancerSelective cytotoxicity against T-cells
Similar compound BAnti-inflammatoryReduced cytokine production
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanolPotentially similar effectsUnder investigationN/A

Case Study: Anticancer Activity

A study focusing on the synthesis and evaluation of benzylamine derivatives reported that compounds with a bromo substituent displayed enhanced activity against various cancer cell lines. The specific mechanisms included the induction of apoptosis and inhibition of cell proliferation pathways . This suggests that 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol may share these properties.

Case Study: Anti-inflammatory Properties

Another research highlighted the role of benzylamine derivatives in modulating inflammatory responses in vitro. The compounds were shown to inhibit pro-inflammatory cytokines, indicating a potential therapeutic application for inflammatory diseases .

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